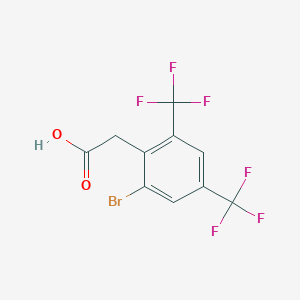

2-Bromo-4,6-bis(trifluoromethyl)phenylacetic acid

CAS No.: 1807217-12-4

Cat. No.: VC2601623

Molecular Formula: C10H5BrF6O2

Molecular Weight: 351.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1807217-12-4 |

|---|---|

| Molecular Formula | C10H5BrF6O2 |

| Molecular Weight | 351.04 g/mol |

| IUPAC Name | 2-[2-bromo-4,6-bis(trifluoromethyl)phenyl]acetic acid |

| Standard InChI | InChI=1S/C10H5BrF6O2/c11-7-2-4(9(12,13)14)1-6(10(15,16)17)5(7)3-8(18)19/h1-2H,3H2,(H,18,19) |

| Standard InChI Key | UYNIBIWCZTYIEZ-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C(=C1C(F)(F)F)CC(=O)O)Br)C(F)(F)F |

| Canonical SMILES | C1=C(C=C(C(=C1C(F)(F)F)CC(=O)O)Br)C(F)(F)F |

Introduction

Chemical Structure and Properties

2-Bromo-4,6-bis(trifluoromethyl)phenylacetic acid is a crystalline compound defined by its complex aromatic structure with multiple electron-withdrawing groups. The presence of bromine at the 2-position of the phenyl ring, combined with trifluoromethyl groups at positions 4 and 6, creates a highly electronically activated aromatic system. This unique electronic distribution significantly influences the compound's chemical behavior and reactivity patterns in various organic transformations.

The molecule contains an acetic acid functional group attached to the phenyl ring, providing a carboxylic acid moiety that can participate in numerous chemical reactions, including esterification, amidation, and reduction. The bromine atom serves as an important synthetic handle, enabling various coupling reactions and substitutions that are valuable in constructing more complex molecular architectures. The trifluoromethyl groups contribute to the compound's lipophilicity and metabolic stability, properties that are particularly important in medicinal chemistry applications.

Physical and Chemical Properties

The physical and chemical properties of 2-Bromo-4,6-bis(trifluoromethyl)phenylacetic acid are summarized in the following table:

| Property | Value |

|---|---|

| CAS Number | 1807217-12-4 |

| Molecular Formula | C10H5BrF6O2 |

| Molecular Weight | 351.04 g/mol |

| Appearance | Crystalline solid |

| MDL Number | MFCD28728131 |

| Storage Temperature | Ambient |

| Classification | Halogenated aromatic carboxylic acid |

The compound's molecular structure features a phenyl ring with three substituents: a bromine atom at position 2 and trifluoromethyl groups at positions 4 and 6. An acetic acid moiety (-CH2COOH) is attached to the phenyl ring, completing this functionalized aromatic carboxylic acid structure .

Synthesis and Preparation Methods

The synthesis of 2-Bromo-4,6-bis(trifluoromethyl)phenylacetic acid typically involves the bromination of its precursor compound, 2,4,6-bis(trifluoromethyl)phenylacetic acid. This selective halogenation process introduces the bromine atom at the 2-position of the aromatic ring, creating the desired product structure. The bromination reaction is typically conducted under controlled conditions to ensure regioselectivity and minimize the formation of side products.

Industrial-scale synthesis of this compound often employs continuous flow reactors to optimize yield and purity while ensuring safety throughout the production process. This approach allows for precise control of reaction parameters, which is particularly important when handling reactive halogenation reagents and fluorinated compounds that can present handling challenges in traditional batch processes.

Analytical Characterization

Comprehensive characterization of 2-Bromo-4,6-bis(trifluoromethyl)phenylacetic acid is essential for confirming its structure, assessing its purity, and understanding its physical and chemical properties. Various analytical techniques are employed for this purpose, although specific spectroscopic data for this compound is limited in the provided search results.

Typical characterization methods for such compounds include:

Nuclear Magnetic Resonance (NMR) spectroscopy would reveal the chemical environment of hydrogen and carbon atoms within the molecule. For 2-Bromo-4,6-bis(trifluoromethyl)phenylacetic acid, 1H NMR would show signals for the methylene group of the acetic acid moiety and the aromatic proton. The 19F NMR would display signals characteristic of the trifluoromethyl groups, while 13C NMR would provide information about the carbon framework of the molecule.

Infrared (IR) spectroscopy would identify functional groups present in the molecule, with characteristic absorption bands for the carboxylic acid group, aromatic C-H stretching, and C-F bonds. Mass spectrometry would confirm the molecular weight and provide fragmentation patterns specific to the compound's structure.

X-ray crystallography, if available, would offer definitive confirmation of the three-dimensional structure and molecular packing arrangements of the compound in its crystalline state.

Applications in Organic Synthesis

2-Bromo-4,6-bis(trifluoromethyl)phenylacetic acid has significant value in organic synthesis due to its unique reactivity profile and structural features. The compound serves as an important building block for creating more complex molecular architectures through various chemical transformations. Its utility stems from multiple reactive sites that can be selectively modified.

Future Research Directions

Research involving 2-Bromo-4,6-bis(trifluoromethyl)phenylacetic acid continues to evolve, with several promising avenues for future investigation. The compound's unique structure and reactivity profile suggest potential applications in developing novel synthetic methodologies, particularly those involving selective functionalization of complex molecules.

Future research might explore the development of asymmetric synthetic routes utilizing this compound as a chiral building block. The presence of the acidic α-hydrogen adjacent to the carboxylic acid group provides opportunities for enantioselective transformations that could yield optically active derivatives with potential applications in pharmaceutical research.

Investigations into the compound's behavior in continuous flow chemistry could optimize synthetic processes, potentially enabling more efficient and environmentally friendly production methods. The combination of halogenation and fluorination in a single molecule also warrants further exploration of structure-activity relationships in medicinal chemistry contexts, particularly for targets where halogen bonding and fluorine interactions play significant roles in binding affinity and selectivity.

Computational studies examining the electronic properties and reactivity trends of this compound could provide valuable insights for predicting its behavior in various chemical transformations. Such theoretical approaches might guide the design of new reactions and applications leveraging the unique features of this fluorinated halogenated carboxylic acid.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume